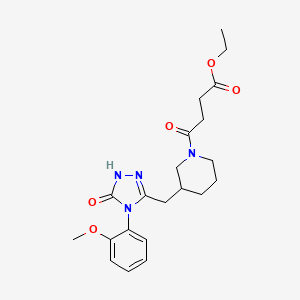

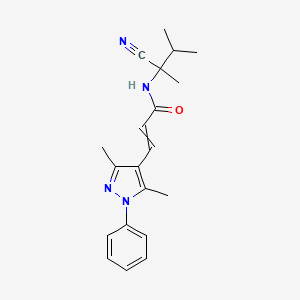

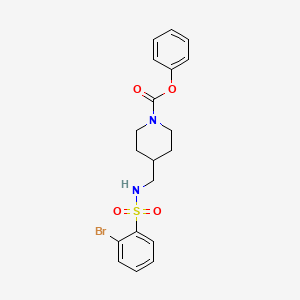

N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide, also known as ADP-ribose transferase inhibitor, is a chemical compound that has been widely used in scientific research applications. This compound is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme that plays a crucial role in DNA repair, cell death, and inflammation.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide:

Pharmaceutical Research

N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide has shown potential in pharmaceutical research, particularly in the development of new drugs. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the synthesis of novel therapeutic agents. Researchers are exploring its use in the treatment of diseases such as cancer, where it may act as an inhibitor of specific enzymes or signaling pathways .

Chemical Biology

In chemical biology, this compound is used as a probe to study biological processes at the molecular level. Its ability to bind to specific proteins or nucleic acids makes it valuable for investigating cellular mechanisms and interactions. This application is crucial for understanding disease mechanisms and identifying potential drug targets .

Material Science

N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide is also utilized in material science for the development of advanced materials. Its properties, such as thermal stability and chemical resistance, make it suitable for creating polymers and coatings with enhanced performance. These materials can be used in various industries, including electronics and aerospace .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard or reference material for the calibration of analytical instruments. Its well-defined chemical properties allow for accurate measurements and analyses in various chemical assays. This application is essential for ensuring the reliability and reproducibility of experimental results .

Environmental Science

Researchers in environmental science use N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide to study the behavior and fate of pollutants. Its interactions with environmental matrices, such as soil and water, provide insights into the mechanisms of pollutant degradation and transport. This knowledge is vital for developing strategies to mitigate environmental contamination .

Biotechnology

In biotechnology, this compound is employed in the development of biosensors and diagnostic tools. Its ability to selectively bind to biomolecules makes it useful for detecting specific analytes in complex biological samples. These applications are crucial for medical diagnostics and environmental monitoring .

Synthetic Chemistry

N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide is a valuable intermediate in synthetic chemistry. It is used in the synthesis of more complex molecules, serving as a building block for various chemical reactions. This application is important for the production of pharmaceuticals, agrochemicals, and other fine chemicals .

Toxicology

In toxicology, this compound is studied to understand its potential effects on human health and the environment. Researchers investigate its toxicity, metabolism, and bioaccumulation to assess its safety and regulatory implications. This information is critical for ensuring the safe use of chemicals in various applications .

These diverse applications highlight the versatility and importance of N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide in scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!

Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase Synthesis, Spectral, Solvent Dependent Linear and Nonlinear Optical Characteristics of (E)-N-(3-(3-(4(dimethylamino)phenyl)acryloyl)phenyl)quinolone-2-carboxamide Azides in the Synthesis of Various Applications

properties

IUPAC Name |

N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF2N2O/c14-10-6-12(16)11(15)5-9(10)13(19)18-8-3-1-2-7(17)4-8/h1-6H,17H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBKVHKXISWPFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)-2-chloro-4,5-difluorobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2512421.png)

![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)

![6-Chloro-5-cyclopropylpyrazolo[1,5-A]pyrimidine-7-carboxylic acid](/img/structure/B2512430.png)

![4-[3-(4-Isopropylphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2512431.png)

![4-[4-(4-Chlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2512432.png)

![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)